Antibacterial agent 266

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

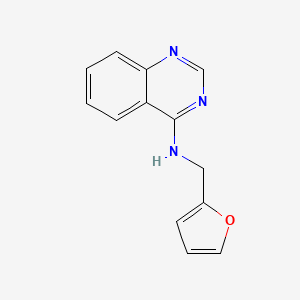

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-2-6-12-11(5-1)13(16-9-15-12)14-8-10-4-3-7-17-10/h1-7,9H,8H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNCYLVJORGPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent AT-2266 (Enoxacin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the antibacterial agent AT-2266, also known as Enoxacin. Enoxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal effect is achieved through the specific inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[4][5][6][7] This guide delves into the core mechanism of action, presents quantitative efficacy data, details relevant experimental protocols, and provides visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

Enoxacin's primary mode of action is the disruption of bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7] These enzymes are vital for managing the topological state of DNA during various cellular processes.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription. Enoxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[7]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Enoxacin prevents the segregation of newly replicated bacterial chromosomes, leading to a failure in cell division and subsequent cell death.[6][7]

While both enzymes are targeted, the primary target can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the preferential target, whereas topoisomerase IV is often the primary target in Gram-positive bacteria.[8]

Signaling Pathway: Molecular Interaction of Enoxacin with DNA Gyrase

Caption: Molecular mechanism of Enoxacin action on bacterial DNA gyrase.

Quantitative Data: In Vitro Efficacy

The antibacterial activity of Enoxacin (AT-2266) is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for Enoxacin against a range of clinically relevant bacteria.

| Gram-Negative Bacteria | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 0.1 - >200 | 4.0 |

| Escherichia coli | ≤0.06 - 12.5 | 0.5 |

| Enterobacteriaceae | ≤0.06 - 12.5 | 0.5 |

| Haemophilus influenzae | 0.1 - 0.78 | 0.12 |

| Serratia marcescens | 0.1 - 0.78 | - |

| Campylobacter jejuni | 0.1 - 0.78 | 0.12 |

Data compiled from multiple sources.[2][3][9]

| Gram-Positive Bacteria | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus spp. | 0.1 - 12.5 | 2.0 |

| Bacillus subtilis | 0.1 - 0.78 | - |

| Enterococci | - | 16 |

Data compiled from multiple sources.[3][9]

| Other Microorganisms | MIC Range (µg/mL) |

| Mycoplasma pneumoniae | 1.56 - 12.5 |

Data compiled from[3].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Enoxacin is determined using standardized broth microdilution or agar dilution methods.

This method involves preparing a series of two-fold dilutions of Enoxacin in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of Enoxacin that inhibits visible bacterial growth.[6][7][10]

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining MIC using the broth microdilution method.

In the agar dilution method, varying concentrations of Enoxacin are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is determined as the lowest concentration of Enoxacin that prevents the growth of bacterial colonies.[5][6][7]

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of Enoxacin against its target enzymes can be quantified using in vitro assays.

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in the presence of ATP. The reaction products are then analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA. The inhibitory effect of Enoxacin is determined by a reduction in the amount of supercoiled DNA.

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA rings into individual circular molecules. The reaction mixture, containing the catenated DNA substrate, topoisomerase IV, and varying concentrations of Enoxacin, is incubated and then analyzed by agarose gel electrophoresis. The separated DNA monomers migrate faster than the catenated network. Inhibition is observed as a decrease in the formation of monomeric DNA.

Logical Relationship: Enzyme Inhibition Assays

Caption: Logical flow of DNA gyrase and topoisomerase IV inhibition assays.

Conclusion

Antibacterial agent AT-2266 (Enoxacin) is a potent bactericidal agent with a well-defined mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. Its broad spectrum of activity makes it an effective antibiotic against a variety of bacterial pathogens. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and infectious disease research. Further investigation into the nuances of its interaction with different bacterial species and the mechanisms of resistance will continue to be of high value.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. protocols.io [protocols.io]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. Agar dilution - Wikipedia [en.wikipedia.org]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

AT-2266 (Enoxacin): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-2266, more commonly known as enoxacin, is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1] With the chemical formula C₁₅H₁₇FN₄O₃, it belongs to the 1,8-naphthyridine class of antibiotics.[2] Enoxacin exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by interfering with bacterial DNA replication.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, antibacterial activity, and key experimental protocols related to AT-2266 for researchers and drug development professionals.

Chemical Structure and Properties

AT-2266 is chemically identified as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid.[5]

Molecular Structure:

Table 1: Chemical and Physical Properties of AT-2266 (Enoxacin)

| Property | Value | Reference |

| IUPAC Name | 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid | [3] |

| Synonyms | AT-2266, CI-919, Enoxacin | [1] |

| CAS Number | 74011-58-8 | [3] |

| Molecular Formula | C₁₅H₁₇FN₄O₃ | [3] |

| Molar Mass | 320.32 g/mol | [3] |

| Melting Point | 220 to 224 °C (428 to 435 °F) | [3] |

Mechanism of Action

Enoxacin's bactericidal effect stems from its inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication. Enoxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[4]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, enoxacin prevents the segregation of the newly replicated chromosomes, leading to a cessation of cell division and bacterial death.[4]

The dual-targeting mechanism of enoxacin contributes to its broad spectrum of activity and can help to minimize the development of bacterial resistance.

Antibacterial Activity and Pharmacokinetics

Enoxacin demonstrates a broad spectrum of in vitro activity against a variety of clinically relevant pathogens. Its pharmacokinetic profile is characterized by rapid oral absorption and a relatively long half-life.

Table 2: In Vitro Antibacterial Activity of Enoxacin (MIC₉₀ in µg/mL)

| Bacterial Species | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | ≤0.8 | [6] |

| Klebsiella pneumoniae | ≤0.8 | [6] |

| Enterobacter spp. | ≤0.8 | [6] |

| Serratia spp. | ≤0.8 | [6] |

| Proteus mirabilis | ≤0.8 | [6] |

| Pseudomonas aeruginosa | ≤3.1 | [6] |

| Haemophilus influenzae | <0.1 | [6] |

| Neisseria gonorrhoeae | <0.1 | [6] |

| Staphylococcus aureus | 3.1 | [6] |

Table 3: Pharmacokinetic Parameters of Enoxacin in Healthy Volunteers

| Parameter | Value | Reference |

| Bioavailability (oral) | ~89% | [7] |

| Plasma Protein Binding | 35-40% | [3] |

| Elimination Half-life | 3-6 hours | [3] |

| Peak Plasma Concentration (400 mg oral dose) | 2-4.4 µg/mL | [8] |

| Primary Route of Excretion | Renal | [3] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Enoxacin (AT-2266) stock solution

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35 ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Enoxacin Dilutions:

-

Prepare a stock solution of enoxacin in a suitable solvent.

-

Perform serial twofold dilutions of the enoxacin stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 128 µg/mL).

-

Include a growth control well (CAMHB with inoculum but no enoxacin) and a sterility control well (CAMHB only).

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a fresh agar plate.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of enoxacin that completely inhibits visible growth of the organism.

-

Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine growth inhibition.

-

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol is based on a standard in vitro assay to measure the inhibition of DNA gyrase supercoiling activity.

Materials:

-

Purified bacterial DNA gyrase (GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% glycerol)

-

Enoxacin (AT-2266) solutions at various concentrations

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) and electrophoresis apparatus

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

-

4 µL of 5X Assay Buffer

-

x µL of sterile water

-

1 µL of relaxed plasmid DNA (e.g., 0.5 µg)

-

1 µL of enoxacin solution (or solvent control)

-

1 µL of DNA gyrase enzyme (e.g., 1 unit)

-

-

The final volume should be 20 µL.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

-

-

Agarose Gel Electrophoresis:

-

Load the entire reaction mixture into the wells of a 1% agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Relaxed plasmid DNA will migrate slower than supercoiled DNA.

-

The concentration of enoxacin that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by quantifying the band intensities.

-

Conclusion

AT-2266 (enoxacin) is a potent fluoroquinolone antibiotic with a well-defined mechanism of action and a broad spectrum of antibacterial activity. This technical guide provides essential information for researchers working with this compound, including its chemical properties, mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation. The provided methodologies for MIC determination and DNA gyrase inhibition assays serve as a foundation for further in vitro and in vivo studies.

References

- 1. Frontiers | Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli [frontiersin.org]

- 2. Enoxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enoxacin absorption and elimination characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of in vitro antibacterial activity of enoxacin: comparison with other orally absorbed antimicrobial agents, proposed disk diffusion test interpretive criteria, and quality control limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid [synhet.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Pharmacokinetics of intravenous and oral enoxacin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The activity of enoxacin against clinical bacterial isolates in comparison with that of five other agents, and factors affecting that activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Discovery and History of a Novel Antibacterial Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antibacterial Agents

The history of medicine was irrevocably altered by the discovery of antibiotics. Beginning with Alexander Fleming's accidental observation of penicillin's bactericidal properties in 1928, the "golden era" of antibiotic discovery from the 1940s to the 1960s furnished humanity with a powerful arsenal against bacterial infections.[1][2][3] This period saw the introduction of most of the antibiotic classes still in use today.[1] However, the rise of antibiotic resistance has precipitated a global health crisis, with a "discovery void" in the development of new classes of antibiotics since the 1980s.[1][4] This has created an urgent need for novel antibacterial agents to combat multidrug-resistant pathogens.[5][6]

This technical guide provides a comprehensive overview of the discovery and history of a hypothetical novel antibacterial agent, herein referred to as "Antibacterial Agent 266," to serve as a template for documenting such discoveries. The methodologies, data, and pathways presented are representative of the rigorous process of antibacterial drug development.

Discovery of this compound

The discovery of a new antibacterial agent often begins with extensive screening of natural products or synthetic compound libraries.[7] In the case of our hypothetical "this compound," its journey began with the screening of a library of marine microbial extracts against a panel of multidrug-resistant bacteria.

An extract from the fermentation broth of Streptomyces sp. strain 266, isolated from deep-sea sediments, demonstrated potent inhibitory activity against vancomycin-resistant Enterococcus faecium (VRE). Subsequent bioassay-guided fractionation led to the isolation of the active compound, a novel macrocyclic lactone, which was designated this compound.

Physicochemical Properties and Structure Elucidation

The molecular structure of this compound was elucidated using a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₂H₆₅NO₁₂ |

| Molecular Weight | 787.96 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 188-192 °C |

| Solubility | Soluble in methanol, DMSO; poorly soluble in water |

In Vitro Antibacterial Activity

The antibacterial spectrum and potency of this compound were determined by measuring its minimum inhibitory concentration (MIC) against a broad panel of clinically relevant bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) ATCC 43300 | 0.5 |

| Enterococcus faecium (VRE) ATCC 51559 | 0.25 |

| Streptococcus pneumoniae ATCC 49619 | 0.125 |

| Escherichia coli ATCC 25922 | >128 |

| Pseudomonas aeruginosa ATCC 27853 | >128 |

| Klebsiella pneumoniae (KPC) BAAK-1705 | >128 |

The data indicate that this compound possesses potent activity against Gram-positive bacteria, including drug-resistant strains, but is inactive against the tested Gram-negative bacteria.

Mechanism of Action Studies

Elucidating the mechanism of action is a critical step in the development of a new antibiotic. For this compound, a series of experiments were conducted to identify its cellular target.

Macromolecular Synthesis Inhibition Assays

Initial studies using radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis in S. aureus revealed that this compound selectively inhibited peptidoglycan biosynthesis.

Identification of the Molecular Target

Further investigations using affinity chromatography with immobilized this compound, followed by mass spectrometry, identified penicillin-binding protein 2a (PBP2a) as the primary binding partner. This was confirmed by surface plasmon resonance (SPR) analysis, which demonstrated a high-affinity interaction between the agent and purified PBP2a.

The proposed signaling pathway for the mechanism of action is the inhibition of bacterial cell wall synthesis.

Caption: Inhibition of bacterial cell wall synthesis by this compound.

In Vivo Efficacy Studies

The in vivo efficacy of this compound was evaluated in a murine model of systemic infection.

Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model (MRSA)

| Treatment Group | Dose (mg/kg) | Survival Rate (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 80 |

| This compound | 20 | 100 |

| Vancomycin | 10 | 100 |

These results demonstrate that this compound is effective in treating a life-threatening bacterial infection in a relevant animal model.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

A serial two-fold dilution of this compound was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Each well was inoculated with a bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

Plates were incubated at 37°C for 18-24 hours.

-

The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Murine Sepsis Model

The experimental workflow for the in vivo efficacy study is outlined below.

Caption: Experimental workflow for the murine sepsis model.

Conclusion and Future Directions

This compound represents a promising new class of antibacterial compounds with potent activity against multidrug-resistant Gram-positive pathogens. Its novel mechanism of action, targeting PBP2a, makes it a valuable candidate for further development. Future studies will focus on lead optimization to improve its pharmacokinetic and pharmacodynamic properties, as well as to broaden its spectrum of activity to include Gram-negative bacteria. The journey of this compound from a deep-sea microbe to a potential therapeutic underscores the importance of continued exploration of natural products in the search for new antibiotics.

References

- 1. History of antibiotic development – Understand – ReAct [reactgroup.org]

- 2. microbiologysociety.org [microbiologysociety.org]

- 3. The discovery of antibiotics – Part 1 – ReAct [reactgroup.org]

- 4. Exploration of Drug Science [explorationpub.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Discovery of novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

Enoxacin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic. While historically recognized for its potent activity against Gram-negative bacteria, its efficacy against Gram-positive organisms is a critical area of study for understanding its full therapeutic potential and for the development of new antibacterial agents. This technical guide provides an in-depth analysis of enoxacin's spectrum of activity against Gram-positive bacteria, detailing its mechanism of action, quantitative susceptibility data, and the experimental methodologies used for its evaluation.

Mechanism of Action

Enoxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] In Gram-positive bacteria, topoisomerase IV is the primary target, playing a crucial role in the decatenation of daughter chromosomes following replication. DNA gyrase, the primary target in many Gram-negative bacteria, is also inhibited, though generally to a lesser extent.

The inhibition of these topoisomerases by enoxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks.[1] This disruption of DNA integrity ultimately results in the cessation of DNA replication and cell death.[1]

The following diagram illustrates the mechanism of action of enoxacin in Gram-positive bacteria.

Caption: Mechanism of Enoxacin Action in Gram-Positive Bacteria.

In Vitro Spectrum of Activity

The in vitro activity of enoxacin against a range of Gram-positive bacteria has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of enoxacin's potency.

Table 1: Enoxacin MIC Data for Staphylococcus species

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | - | - | 4 | - | [1] |

| Staphylococcus aureus | - | - | 6.2 | - | [3] |

| Staphylococcus aureus (methicillin-resistant) | 115 | - | 2.0 | - | [4] |

| Staphylococci | 836 | - | - | - | [5] |

Table 2: Enoxacin MIC Data for Enterococcus species

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Enterococcus faecalis | - | - | 16 | - | [1] |

Table 3: Enoxacin MIC Data for Streptococcus species

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Streptococcus spp. | - | - | - | 16-32 | [6] |

| Streptococcus spp. | - | - | - | 6.3-12.5 | [3] |

Table 4: Enoxacin MIC Data for Other Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Listeria monocytogenes | 84 | - | ≤1.0 (for ciprofloxacin) | - | [7] |

| Corynebacterium spp. | 86 | - | - | <0.01-8 (for various quinolones) | [8] |

Note: Data for enoxacin against Listeria monocytogenes and Corynebacterium species is limited in the reviewed literature; data for other quinolones is provided for context.

Experimental Protocols

The determination of enoxacin's in vitro activity is primarily conducted through standardized antimicrobial susceptibility testing methods. The following outlines a typical experimental workflow based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Workflow for MIC Determination

Caption: Standardized Workflow for MIC Determination.

Detailed Methodologies

1. Bacterial Isolates:

-

Clinical isolates of Gram-positive bacteria are obtained from patient samples.

-

Reference strains from recognized culture collections (e.g., ATCC) are used for quality control.

2. Culture and Inoculum Preparation:

-

Isolates are subcultured on an appropriate non-selective medium (e.g., Blood Agar or Tryptic Soy Agar) to ensure purity and viability.

-

A standardized inoculum is prepared by suspending bacterial colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

3. Antimicrobial Susceptibility Testing:

-

Broth Microdilution:

-

Serial twofold dilutions of enoxacin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like streptococci, CAMHB may be supplemented with lysed horse blood.

-

Microtiter plates are inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Agar Dilution:

-

Serial twofold dilutions of enoxacin are incorporated into molten Mueller-Hinton Agar.

-

The standardized bacterial suspension is diluted, and a defined volume is spotted onto the surface of the agar plates.

-

4. Incubation:

-

Inoculated plates or trays are incubated at 35 ± 2°C in ambient air for 16-20 hours. For some fastidious organisms, incubation in an atmosphere with increased CO₂ may be required.

5. MIC Determination:

-

The MIC is recorded as the lowest concentration of enoxacin that completely inhibits visible growth of the organism.

Bactericidal vs. Bacteriostatic Activity

Enoxacin is generally considered to be a bactericidal agent.[6][9] The distinction between bactericidal and bacteriostatic activity is determined by the ratio of the Minimum Bactericidal Concentration (MBC) to the MIC. An MBC/MIC ratio of ≤4 is typically indicative of bactericidal activity. Studies have shown that for enoxacin, there is often no major difference between the MIC and MBC values, confirming its bactericidal nature against susceptible Gram-positive organisms.[3]

Resistance Mechanisms

Resistance to enoxacin in Gram-positive bacteria primarily arises from two main mechanisms:

-

Target Site Mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE or grlA and grlB in S. aureus) are the most common cause of resistance. These mutations reduce the binding affinity of enoxacin to its target enzymes.

-

Efflux Pumps: Overexpression of native efflux pumps can actively transport enoxacin out of the bacterial cell, reducing its intracellular concentration and thus its efficacy.

Conclusion

Enoxacin demonstrates a variable but significant spectrum of activity against Gram-positive bacteria. It is generally more active against staphylococci than against enterococci and streptococci. Its bactericidal action, mediated through the inhibition of DNA gyrase and topoisomerase IV, makes it an important molecule of study in the context of both established and emerging Gram-positive pathogens. A thorough understanding of its activity, supported by standardized experimental protocols, is essential for guiding clinical applications and for the rational design of next-generation fluoroquinolones with enhanced Gram-positive potency.

References

- 1. What is the mechanism of Enoxacin? [synapse.patsnap.com]

- 2. Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds [mdpi.com]

- 3. In vitro activity of enoxacin, a quinolone carboxylic acid, compared with those of norfloxacin, new beta-lactams, aminoglycosides, and trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of enoxacin: comparison with aminoglycosides, beta-lactams and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of in vitro antibacterial activity of enoxacin: comparison with other orally absorbed antimicrobial agents, proposed disk diffusion test interpretive criteria, and quality control limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The activity of enoxacin against clinical bacterial isolates in comparison with that of five other agents, and factors affecting that activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities against 84 Listeria monocytogenes Isolates from Patients with Systemic Listeriosis at a Comprehensive Cancer Center (1955-1997) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Activity of new quinolones against clinical isolates of Corynebacterium species] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical overview of enoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Antibacterial Agent 266

Introduction

"Antibacterial agent 266" is a designation that does not correspond to a publicly recognized or specifically identified chemical compound in scientific literature and chemical databases. This term is likely an internal, non-standard, or placeholder name used within a research or development context. The lack of a specific chemical name, CAS number, or reference in published literature makes it impossible to provide a definitive synthesis pathway and associated technical data for a compound under this generic label.

This guide, therefore, addresses the user's request by presenting a hypothetical, yet plausible, synthesis pathway for a fictional antibacterial agent, herein referred to as "Exemplar Compound 266." This exemplar is a novel fluoroquinolone derivative, a class of antibiotics known for their broad-spectrum activity. The following sections will provide a detailed, albeit illustrative, technical overview of its synthesis, experimental protocols, and relevant data, adhering to the user's specified format.

Disclaimer: The following information is for illustrative purposes only and does not describe the synthesis of a real-world antibacterial agent known as "266." All data and protocols are representative examples.

Hypothetical Synthesis Pathway for Exemplar Compound 266

The synthesis of Exemplar Compound 266 is proposed as a multi-step process starting from commercially available precursors. The core of the molecule is a quinolone ring, which is functionalized in subsequent steps to achieve the final structure.

Overall Synthesis Scheme

Figure 1. Proposed synthesis pathway for Exemplar Compound 266.

Step 1: Condensation

The initial step involves the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out in an inert solvent and may be heated to drive the reaction to completion.

Step 2: Cyclization

The resulting intermediate is then subjected to a thermal cyclization reaction. High-boiling point solvents such as Dowtherm A are often used to achieve the necessary temperatures for the intramolecular cyclization to form the quinolone ring system.

Step 3: Hydrolysis and Decarboxylation

The ester group on the quinolone ring is hydrolyzed to a carboxylic acid, typically using a strong base like sodium hydroxide, followed by acidification. The subsequent decarboxylation is often achieved by heating the diacid intermediate.

Step 4: N-alkylation

The final step involves the N-alkylation of the quinolone nitrogen with a suitable alkylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate to yield the final product, Exemplar Compound 266.

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the synthesis of Exemplar Compound 266.

Experimental Workflow

Figure 2. General experimental workflow for each synthesis step.

Step 1: Synthesis of Intermediate 1

-

To a stirred solution of 3-chloro-4-fluoroaniline (1.0 eq) in toluene, add diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Intermediate 2

-

Add Intermediate 1 (1.0 eq) to Dowtherm A.

-

Heat the mixture to 250 °C for 30 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry.

Step 3: Synthesis of Intermediate 3

-

Suspend Intermediate 2 (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Heat to reflux for 2 hours.

-

Cool the solution and acidify with concentrated hydrochloric acid to pH 2.

-

Collect the resulting precipitate by filtration and wash with water.

-

Heat the solid at 280 °C until gas evolution ceases to effect decarboxylation.

Step 4: Synthesis of Exemplar Compound 266

-

To a suspension of Intermediate 3 (1.0 eq) and potassium carbonate (2.0 eq) in dimethylformamide (DMF), add ethyl iodide (1.2 eq).

-

Heat the mixture at 80 °C for 6 hours.

-

Pour the reaction mixture into ice water and collect the precipitate.

-

Recrystallize the crude product from ethanol to obtain pure Exemplar Compound 266.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the synthesis of Exemplar Compound 266.

Table 1: Reaction Yields and Purity

| Step | Product | Yield (%) | Purity (HPLC, %) |

| 1 | Intermediate 1 | 95 | >98 |

| 2 | Intermediate 2 | 88 | >97 |

| 3 | Intermediate 3 | 92 | >99 |

| 4 | Exemplar Compound 266 | 85 | >99.5 |

Table 2: Spectroscopic Data for Exemplar Compound 266

| Analysis | Data |

| ¹H NMR | δ 8.90 (s, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.90 (d, J=12.0 Hz, 1H), 4.60 (q, J=7.0 Hz, 2H), 1.50 (t, J=7.0 Hz, 3H). |

| ¹³C NMR | δ 176.5, 165.0, 155.2 (d, J=250 Hz), 148.0, 138.5, 125.0, 120.8 (d, J=18 Hz), 118.0, 115.6 (d, J=22 Hz), 108.0, 45.5, 14.8. |

| Mass Spec | m/z (ESI+): [M+H]⁺ calculated for C₁₂H₁₀ClFNO₂: 254.04; found: 254.05. |

Conclusion

While "this compound" does not correspond to a known compound, this guide provides a comprehensive and technically detailed framework for the synthesis of a novel fluoroquinolone derivative, "Exemplar Compound 266." The provided synthesis pathway, experimental protocols, and quantitative data serve as a robust example for researchers and professionals in drug development, illustrating the key steps and considerations in the synthesis of such molecules. For any real-world application, the user would need to provide a specific chemical identifier to enable a search for factual and validated scientific information.

AT-2266 (Enoxacin): A Technical Guide on Antibacterial Properties and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-2266, also known as Enoxacin, is a synthetic fluoroquinolone, a class of broad-spectrum antibacterial agents.[1] It is a 1,8-naphthyridine derivative and is structurally related to nalidixic acid.[1] This technical guide provides an in-depth overview of the antibacterial properties and efficacy of AT-2266, with a focus on its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

AT-2266 exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][4] This dual-targeting mechanism contributes to its potent antibacterial activity.

The key steps in the mechanism of action are as follows:

-

Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-strand breaks in the bacterial DNA to manage DNA supercoiling and decatenate replicated chromosomes, respectively.[5]

-

AT-2266 Intervention: AT-2266 binds to the enzyme-DNA complex, stabilizing it.[5][6] This traps the enzyme on the DNA, preventing the re-ligation of the broken DNA strands.

-

Inhibition of DNA Synthesis: The formation of the stable ternary complex of AT-2266, the enzyme, and DNA blocks the progression of the replication fork, leading to a rapid and reversible inhibition of DNA synthesis.[5]

-

Induction of Cell Death: At sufficient concentrations, the accumulation of double-strand DNA breaks triggers the bacterial SOS response and ultimately leads to cell death.[5]

The IC50 values for the inhibition of these enzymes by enoxacin are 126 µg/ml for DNA gyrase and 26.5 µg/ml for topoisomerase IV.[2]

In Vitro Antibacterial Efficacy

AT-2266 has demonstrated a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[3][7][8] Its potency is generally comparable to or greater than other quinolones like norfloxacin and significantly higher than older agents such as nalidixic acid.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of AT-2266 against various clinical isolates. The MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.

Table 1: In Vitro Activity of AT-2266 against Enterobacteriaceae

| Organism | Number of Strains | MIC90 (mg/L) | Reference |

| Escherichia coli | 22451 (part of total) | ≤0.25 - 2 | [7] |

| Klebsiella spp. | 22451 (part of total) | ≤0.25 - 2 | [7] |

| Enterobacter spp. | 362 (part of total) | >1.0 | [3] |

| Serratia spp. | 362 (part of total) | >1.0 | [3] |

| Proteus mirabilis | 740 (part of total) | ≤0.8 | [8] |

| Morganella morganii | 740 (part of total) | ≤0.8 | [8] |

| Citrobacter freundii | 22451 (part of total) | Variable | [7] |

Table 2: In Vitro Activity of AT-2266 against Other Gram-Negative Bacteria

| Organism | Number of Strains | MIC90 (mg/L) | Reference |

| Pseudomonas aeruginosa | 3540 | 2 | [7] |

| Acinetobacter calcoaceticus | 260 | 4 | [7] |

| Haemophilus influenzae | 22451 (part of total) | ≤0.25 | [7] |

| Neisseria gonorrhoeae | 22451 (part of total) | ≤0.25 | [7] |

Table 3: In Vitro Activity of AT-2266 against Gram-Positive Bacteria

| Organism | Number of Strains | MIC90 (mg/L) | Reference |

| Staphylococcus aureus | 2635 | 2 | [7] |

| Staphylococcus epidermidis | 837 | 2 | [7] |

| Streptococci | 22451 (part of total) | 8 - 32 | [7] |

Table 4: In Vitro Activity of AT-2266 against Aminoglycoside-Resistant Pseudomonas aeruginosa

| Strain Type | Number of Strains | MIC90 (µg/mL) | Reference |

| Aminoglycoside-Susceptible | 101 | 1.0 - 2.0 | [9] |

| Aminoglycoside-Resistant | 105 | 2.0 - 4.0 | [9] |

In Vivo Efficacy

The in vivo efficacy of AT-2266 has been evaluated in various animal models of infection, demonstrating its potential for treating systemic and localized bacterial infections.

Mouse Sepsis Model

In a murine sepsis model, AT-2266 has been shown to improve survival rates and reduce bacterial load. The following is a general experimental workflow for evaluating the in vivo efficacy of AT-2266 in a mouse sepsis model.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

5.1.1 Materials

-

AT-2266 (Enoxacin) powder

-

Appropriate solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

5.1.2 Procedure

-

Preparation of AT-2266 Stock Solution: Prepare a stock solution of AT-2266 at a concentration of 1280 µg/mL in a suitable solvent.

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the AT-2266 stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Within 15 minutes of preparation, add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of AT-2266 that completely inhibits visible growth of the organism. This can be determined by visual inspection or by reading the optical density at 600 nm using a microplate reader.

In Vivo Mouse Sepsis Model Protocol

This protocol provides a framework for evaluating the efficacy of AT-2266 in a murine model of sepsis induced by intraperitoneal injection of bacteria.

5.2.1 Materials

-

AT-2266 (Enoxacin) for injection

-

Vehicle solution (e.g., sterile saline)

-

Pathogenic bacterial strain (e.g., Escherichia coli)

-

Appropriate growth medium (e.g., Luria-Bertani broth)

-

Mice (e.g., BALB/c or C57BL/6)

-

Sterile syringes and needles

-

Equipment for euthanasia and tissue homogenization

5.2.2 Procedure

-

Bacterial Preparation:

-

Culture the bacterial strain to mid-log phase in the appropriate broth.

-

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

-

-

Induction of Sepsis:

-

Inject each mouse intraperitoneally with 0.1 mL of the bacterial suspension.

-

-

Treatment:

-

At a predetermined time post-infection (e.g., 1-2 hours), randomize the mice into treatment groups.

-

Administer AT-2266 at various doses (e.g., 10, 25, 50 mg/kg) via a specified route (e.g., subcutaneous or intravenous).

-

Include a vehicle control group and a positive control group (a known effective antibiotic).

-

-

Monitoring:

-

Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals for a specified period (e.g., 7 days).

-

-

Bacterial Load Determination (at a specified time point, e.g., 24 hours post-infection):

-

Euthanize a subset of mice from each group.

-

Aseptically collect blood, spleen, and liver samples.

-

Homogenize the tissue samples in sterile PBS.

-

Perform serial dilutions of the blood and tissue homogenates and plate on appropriate agar plates.

-

Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per mL of blood or gram of tissue.

-

-

Data Analysis:

-

Compare the survival rates between the treatment groups using Kaplan-Meier survival analysis.

-

Compare the bacterial loads between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of AT-2266 over time.

5.3.1 Materials

-

AT-2266 (Enoxacin)

-

Bacterial strain

-

Appropriate broth medium (e.g., CAMHB)

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Apparatus for serial dilutions and plating

5.3.2 Procedure

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in the logarithmic phase of growth (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in the appropriate broth.

-

Assay Setup:

-

Prepare tubes or flasks containing the broth with AT-2266 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

-

Include a growth control tube without any antibiotic.

-

-

Incubation and Sampling:

-

Inoculate each tube with the prepared bacterial suspension.

-

Incubate the tubes at 35°C ± 2°C in a shaking incubator.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Count:

-

Perform serial dilutions of each aliquot in sterile saline or PBS.

-

Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubate the plates for 18-24 hours.

-

Count the colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each concentration of AT-2266 and the growth control.

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log10 reduction.

-

Conclusion

AT-2266 (Enoxacin) is a potent fluoroquinolone antibacterial agent with a well-defined mechanism of action and a broad spectrum of activity against clinically relevant bacteria. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its efficacy against emerging resistant pathogens and its potential in combination therapies is warranted.

References

- 1. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. Novel Concentration-Killing Curve Method for Estimation of Bactericidal Potency of Antibiotics in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The activity of enoxacin against clinical bacterial isolates in comparison with that of five other agents, and factors affecting that activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of in vitro antibacterial activity of enoxacin: comparison with other orally absorbed antimicrobial agents, proposed disk diffusion test interpretive criteria, and quality control limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enoxacin: worldwide in-vitro activity against 22451 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of enoxacin, a quinolone carboxylic acid, compared with those of norfloxacin, new beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative in vitro activities of enoxacin (CI-919, AT-2266) and eleven antipseudomonal agents against aminoglycoside-susceptible and -resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Enoxacin (AT-2266)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin, also known as AT-2266, is a broad-spectrum fluoroquinolone antibacterial agent. This document provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, intended for a technical audience in the field of drug development and research. It details the absorption, distribution, metabolism, and excretion (ADME) profile of enoxacin, alongside its mechanism of action, antibacterial spectrum, and in vivo efficacy. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding of this antibacterial agent.

Pharmacodynamics

Enoxacin exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by interfering with bacterial DNA replication.

Mechanism of Action

Like other fluoroquinolones, enoxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2]

-

DNA Gyrase Inhibition: In Gram-negative bacteria, enoxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for DNA replication and transcription. Enoxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[1]

-

Topoisomerase IV Inhibition: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, enoxacin prevents the segregation of newly replicated chromosomes, leading to a halt in cell division and subsequent cell death.[1]

Antibacterial Spectrum

Enoxacin demonstrates a broad spectrum of activity against various bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for a range of microorganisms.

| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.2 - >100 | 0.78 | 6.25 |

| Staphylococcus epidermidis | 0.39 - 50 | 0.78 | 6.25 |

| Streptococcus pyogenes | 0.78 - 6.25 | 3.13 | 6.25 |

| Streptococcus pneumoniae | 1.56 - 12.5 | 3.13 | 6.25 |

| Escherichia coli | 0.05 - 1.56 | 0.1 | 0.2 |

| Klebsiella pneumoniae | 0.05 - 3.13 | 0.2 | 0.39 |

| Enterobacter cloacae | 0.05 - 6.25 | 0.2 | 1.56 |

| Serratia marcescens | 0.1 - 1.56 | 0.2 | 0.39 |

| Proteus mirabilis | 0.1 - 0.78 | 0.2 | 0.39 |

| Pseudomonas aeruginosa | 0.2 - 100 | 1.56 | 12.5 |

| Haemophilus influenzae | 0.05 - 0.2 | 0.1 | 0.1 |

| Neisseria gonorrhoeae | 0.013 - 0.1 | 0.025 | 0.05 |

Note: MIC values can vary depending on the specific strains and testing methodologies.

Pharmacokinetics

The pharmacokinetic profile of enoxacin has been studied in various animal models and humans, demonstrating good oral absorption and wide tissue distribution.

Absorption

Enoxacin is rapidly and well-absorbed following oral administration, with an absolute oral bioavailability of approximately 90%.[3][4] Concurrent food intake may slightly delay the rate of absorption but does not significantly affect the overall extent of absorption.[5]

Distribution

Enoxacin is widely distributed throughout the body, with tissue concentrations often exceeding those in the serum.[2] The binding of enoxacin to serum proteins is reported to be between 35% to 40%.[2]

Metabolism

Enoxacin undergoes minimal metabolism in the liver.[6] One of its metabolites is oxo-enoxacin.[7] Enoxacin has been noted to inhibit some isozymes of the cytochrome P-450 hepatic microsomal enzyme system, which can lead to drug-drug interactions.[3][8]

Excretion

The primary route of elimination for enoxacin is through the kidneys, with approximately 60% of an oral dose excreted unchanged in the urine within 24 hours.[2] A smaller portion of the administered dose is excreted in the bile.[2] The serum elimination half-life in individuals with normal renal function is approximately 6 hours.[2][9]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of enoxacin in humans after a single oral dose.

| Parameter | Value |

| Bioavailability | ~90%[3][4] |

| Tₘₐₓ (Time to Peak Plasma Concentration) | 1 - 2 hours[1] |

| t₁/₂ (Elimination Half-life) | 4 - 6 hours[2][5] |

| Protein Binding | 35 - 40%[2] |

| Renal Excretion (unchanged) | ~60% within 24 hours[2] |

In Vivo Efficacy

In vivo studies in animal models have demonstrated the effectiveness of enoxacin in treating systemic bacterial infections.

Mouse Systemic Infection Model

In a mouse model of systemic infection, oral administration of enoxacin showed significant efficacy. The 50% effective doses (ED₅₀) of enoxacin were found to be approximately half those of norfloxacin, about one-tenth those of pipemidic acid, and between 1/20 and 1/40 those of nalidixic acid.[10][11]

The following table presents the pharmacokinetic parameters of enoxacin in CF-1 mice after a single oral dose.

| Dose (mg/kg) | Cₘₐₓ (mg/L) |

| 50 | 2.0[12] |

| 100 | 4.0[12] |

| 200 | 11.4[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of enoxacin against various bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of enoxacin is prepared in a suitable solvent and then diluted to the desired starting concentration in Mueller-Hinton broth (MHB).

-

Serial Dilutions: Two-fold serial dilutions of the enoxacin solution are prepared in a 96-well microtiter plate, with each well containing 100 µL of the diluted antibiotic.

-

Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with 100 µL of the standardized bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of enoxacin that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Mouse Systemic Infection Model

This protocol outlines a general procedure for evaluating the efficacy of enoxacin in a murine model of systemic infection.

Protocol:

-

Animal Model: Female CF-1 mice (or another appropriate strain) are used.

-

Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus, Escherichia coli).

-

Treatment: Enoxacin is administered orally at various doses (e.g., 50, 100, 200 mg/kg) at specified time points post-infection (e.g., 1 and 6 hours).

-

Observation: The survival of the mice is monitored for a defined period (e.g., 7 days).

-

Data Analysis: The 50% effective dose (ED₅₀) is calculated based on the survival data.

Determination of Enoxacin Concentration in Plasma by HPLC

A high-performance liquid chromatography (HPLC) method is used to quantify enoxacin concentrations in plasma samples.

Protocol:

-

Sample Preparation: Plasma samples are subjected to protein precipitation using an appropriate agent (e.g., perchloric acid or acetonitrile). The supernatant is collected after centrifugation.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphoric acid solution) and an organic solvent (e.g., methanol, acetonitrile) is used as the mobile phase.

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

-

Detection: UV detection is performed at a specific wavelength (e.g., 269 nm).

-

-

Quantification: The concentration of enoxacin in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of enoxacin.

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of enoxacin against DNA gyrase and topoisomerase IV can be assessed using in vitro enzyme assays.

Protocol for DNA Gyrase Supercoiling Assay:

-

Reaction Mixture: A reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and reaction buffer is prepared.

-

Inhibition: Various concentrations of enoxacin are added to the reaction mixture.

-

Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.

Protocol for Topoisomerase IV Decatenation Assay:

-

Reaction Mixture: A reaction mixture containing catenated kinetoplast DNA (kDNA), ATP, and reaction buffer is prepared.

-

Inhibition: Various concentrations of enoxacin are added to the reaction mixture.

-

Enzyme Addition: The reaction is initiated by the addition of purified topoisomerase IV.

-

Incubation: The mixture is incubated at 37°C for a specified time.

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and a persistence of the catenated kDNA network.

Conclusion

Enoxacin (AT-2266) is a potent fluoroquinolone antibiotic with a favorable pharmacokinetic and pharmacodynamic profile. Its broad spectrum of activity, coupled with good oral bioavailability and tissue penetration, makes it an effective agent for the treatment of various bacterial infections. The detailed information provided in this guide serves as a valuable resource for researchers and scientists involved in the development and study of antibacterial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy of Enrofloxacin in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 10. Enoxacin pharmacokinetics and efficacy in CF-1 mice [pubmed.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mode of Action of the Novel Antibacterial Agent 266 on DNA Gyrase

Disclaimer: As of this writing, "Antibacterial agent 266" is not a publicly documented inhibitor of DNA gyrase. One commercially available compound with this name is described as an agent that disrupts bacterial cell membranes in plant pathogens[1]. The following technical guide is a representative document constructed for a hypothetical novel DNA gyrase inhibitor, herein referred to as Agent 266, based on established principles and methodologies for this class of antibacterial agents.

Introduction: DNA Gyrase as a Validated Antibacterial Target

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[2][3][4] The enzyme is a heterotetramer, consisting of two GyrA and two GyrB subunits (A₂B₂).[3][5] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase activity that powers the strand-passage reaction.[5][6][7] Because DNA gyrase is essential for bacterial survival and is absent in higher eukaryotes, it remains a prime target for the development of new antibacterial drugs.[2][4]

Well-known inhibitors include the fluoroquinolones, which stabilize the covalent complex between gyrase and cleaved DNA, leading to cell death.[2][3] However, the rise of resistance to existing drugs necessitates the discovery of novel inhibitors with different mechanisms of action.[4][7] This guide details the preclinical characterization of Agent 266, a novel, potent inhibitor of DNA gyrase.

Proposed Mode of Action of Agent 266

Agent 266 is hypothesized to be a novel bacterial topoisomerase inhibitor (NBTI) that functions by a dual-targeting mechanism. Unlike fluoroquinolones, which bind to the GyrA subunit, Agent 266 is proposed to be an ATP-competitive inhibitor at the GyrB subunit, preventing the conformational changes required for the catalytic cycle. This inhibition of the ATPase domain prevents the enzyme from introducing negative supercoils, ultimately halting DNA replication and leading to bacterial cell death. This mechanism avoids cross-resistance with fluoroquinolone-resistant strains.

Quantitative Data Summary

The inhibitory activity of Agent 266 was assessed through in vitro enzymatic assays and whole-cell antibacterial activity assays. Data is summarized below.

Table 1: In Vitro Inhibition of Bacterial DNA Gyrase

| Target Enzyme | Source Organism | IC₅₀ (μM) |

| DNA Gyrase | Escherichia coli | 0.08 |

| DNA Gyrase | Staphylococcus aureus | 0.12 |

| DNA Gyrase | Streptococcus pneumoniae | 0.15 |

| DNA Gyrase (Ciprofloxacin-Resistant) | E. coli (GyrA S83L) | 0.09 |

| Topoisomerase IV | Escherichia coli | > 50 |

| Human Topoisomerase IIα | Human | > 100 |

IC₅₀: The half maximal inhibitory concentration.

Table 2: Minimum Inhibitory Concentration (MIC) of Agent 266

| Bacterial Strain | Gram Type | Resistance Phenotype | MIC (μg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | Susceptible | 0.25 |

| Staphylococcus aureus MRSA USA300 | Gram-positive | Methicillin-Resistant | 0.25 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | Susceptible | 0.5 |

| Escherichia coli ATCC 25922 | Gram-negative | Susceptible | 1 |

| Escherichia coli (GyrA S83L, ParC E84A) | Gram-negative | Ciprofloxacin-Resistant | 1 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Susceptible | 8 |

MIC: The minimum inhibitory concentration required to inhibit visible bacterial growth.

Experimental Protocols

Detailed methodologies for the key characterization assays are provided below.

DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)

This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.[8]

-

Reaction Mixture Preparation: On ice, prepare a master mix containing 1x Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), and 0.5 µg of relaxed pBR322 plasmid DNA per reaction.

-

Inhibitor Addition: Aliquot the reaction mixture into tubes. Add varying concentrations of Agent 266 (dissolved in DMSO) to each tube. Include a no-inhibitor (DMSO only) positive control and a no-enzyme negative control.

-

Enzyme Addition: Add 1 unit of E. coli DNA gyrase to each tube (except the negative control).

-

Incubation: Incubate all reaction tubes at 37°C for 30-60 minutes.[9]

-

Reaction Termination: Stop the reaction by adding 1/5 volume of stop buffer (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[9]

-

Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1x TAE buffer.

-

Visualization: Visualize the DNA bands under a UV transilluminator. The relaxed and supercoiled forms of the plasmid will separate, with the supercoiled form migrating faster. The IC₅₀ is the concentration of Agent 266 that inhibits 50% of the supercoiling activity.

Gyrase ATPase Inhibition Assay

This assay measures the inhibition of ATP hydrolysis by the GyrB subunit.

-

Assay Principle: A coupled-enzyme assay is used where the hydrolysis of ATP is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[10]

-

Reaction Mixture: In a 96-well plate, combine 1x ATPase buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA), 50 nM E. coli DNA gyrase, 0.8 mM phosphoenolpyruvate, 1.2 units pyruvate kinase, 1.7 units lactate dehydrogenase, and 0.4 mM NADH.[10]

-

Inhibitor Addition: Add varying concentrations of Agent 266.

-

Initiation and Measurement: Initiate the reaction by adding 2 mM ATP. Immediately measure the absorbance at 340 nm every 30 seconds for 30 minutes at 37°C using a plate reader.

-

Analysis: The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the ATPase activity. Calculate the percent inhibition at each concentration of Agent 266 to determine the IC₅₀.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method following CLSI guidelines.

-

Preparation: Perform serial two-fold dilutions of Agent 266 in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control (no agent) and a sterility control (no bacteria) for each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of Agent 266 that completely inhibits visible growth of the organism.

Visualizations: Mechanism and Workflows

DNA Gyrase Catalytic Cycle and Inhibition by Agent 266

The following diagram illustrates the key steps in the DNA gyrase catalytic cycle and the proposed point of inhibition by Agent 266. The cycle involves DNA binding, ATP-dependent strand passage, and ligation.[11][12][13]

References

- 1. Antibacteriano | CymitQuimica [cymitquimica.com]

- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gel-based E. coli gyrase supercoiling assay [profoldin.com]

- 9. topogen.com [topogen.com]

- 10. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DNA gyrase - Wikipedia [en.wikipedia.org]

Enoxacin: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity. Its efficacy and the development of robust pharmaceutical formulations are intrinsically linked to its physicochemical properties, primarily its solubility and stability in various solvent systems. This technical guide provides an in-depth analysis of the solubility and stability of Enoxacin, offering quantitative data, detailed experimental protocols, and visualizations to support research and development efforts. The information compiled herein is intended to be a critical resource for scientists and professionals involved in the formulation, analysis, and handling of this important active pharmaceutical ingredient.

Solubility of Enoxacin

The solubility of Enoxacin is a critical parameter influencing its dissolution, bioavailability, and the design of liquid dosage forms. Its solubility is dependent on the solvent, temperature, and pH.

Quantitative Solubility Data

The following table summarizes the known solubility of Enoxacin in various aqueous and organic solvents. It is important to note that quantitative data in some common organic solvents remains limited in publicly available literature.

| Solvent | Temperature (°C) | pH | Solubility |

| Water | 25 | Neutral | 3.43 g/L[1] |

| Water | 20 | 7 | 3430 mg/L[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Applicable | ~15 mg/mL[3][4] |

| Dimethylformamide (DMF) | Not Specified | Not Applicable | ~15 mg/mL[3] |

| Phosphate Buffered Saline (PBS) | Not Specified | 7.2 | ~10 mg/mL[3] |

| 1 M Sodium Hydroxide (NaOH) | Not Specified | >13 | 50 mg/mL[5] |

| Methanol | Not Specified | Not Applicable | Slightly Soluble[5] |

| Chloroform | Not Specified | Not Applicable | Slightly Soluble[5] |

| Ethanol | Not Specified | Not Applicable | Insoluble[6] |

Note: "Slightly Soluble" and "Insoluble" are qualitative descriptors from pharmacopeial standards and indicate a general lack of significant dissolution.

Factors Influencing Solubility

-

pH: Enoxacin is an amphoteric molecule, and its solubility is significantly influenced by pH. In highly alkaline conditions, such as in 1 M NaOH, its solubility is substantially increased[5].

-

Temperature: The solubility of fluoroquinolones, including Enoxacin, generally increases with temperature. However, specific quantitative data on the temperature dependence of Enoxacin's solubility is not extensively reported.

Stability of Enoxacin

The stability of Enoxacin is crucial for determining its shelf-life, storage conditions, and compatibility with other excipients in a formulation. Degradation of Enoxacin can lead to a loss of potency and the formation of potentially harmful impurities.

Solid-State Stability

As a crystalline solid, Enoxacin is relatively stable. It can be stored at -20°C for at least four years[3].

Solution Stability and Degradation Pathways

The stability of Enoxacin in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light.

Photostability:

Enoxacin is known to be susceptible to photodegradation, particularly in aqueous solutions.

-

Kinetics: The photodegradation of Enoxacin in aqueous solution follows pseudo-first-order kinetics. The rate of degradation is pH-dependent, with the maximum degradation quantum yield observed under neutral conditions[7].

-

Degradation Pathway: Photodegradation can involve various reactions, including defluorination and hydroxylation of the quinolone ring[8]. The primary mechanism is proposed to occur from the triplet state of the zwitterionic form, leading to the formation of a carbocation after the loss of the fluorine atom[7].

The following diagram illustrates a simplified workflow for a photostability study.

Caption: A generalized workflow for investigating the photostability of Enoxacin in solution.

Chemical Stability (Non-photolytic):